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Compound of Interest

Compound Name: Tenofovir disoproxil succinate

Cat. No.: B12774426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

Tenofovir Disoproxil Succinate, a salt form of the antiretroviral prodrug Tenofovir Disoproxil.

This document details the chemical processes involved in its creation and the analytical

techniques used to verify its identity, purity, and physicochemical properties.

Synthesis Pathway
The synthesis of Tenofovir Disoproxil Succinate is typically achieved in a two-stage process.

First, the active pharmaceutical ingredient (API) Tenofovir is esterified to produce the lipophilic

prodrug, Tenofovir Disoproxil (TD), as a free base. Subsequently, the free base is reacted with

succinic acid to form the succinate salt.

Stage 1: Synthesis of Tenofovir Disoproxil (Free Base)
The conversion of Tenofovir (also known as PMPA) to its disoproxil ester is a critical step to

enhance its oral bioavailability[1]. This esterification is generally accomplished by reacting

Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base.

Experimental Protocol: Synthesis of Tenofovir Disoproxil Free Base
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This protocol is a representative synthesis adapted from established manufacturing

processes[2][3][4].

Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, suspend Tenofovir (PMPA)

(1.0 equiv) in an appropriate organic solvent such as N-methyl pyrrolidone (NMP) or

acetonitrile.

Base Addition: Add a suitable non-nucleophilic amine base, such as triethylamine (3.0

equiv), to the suspension while stirring. The mixture may be gently heated to 40-60°C to

facilitate the dissolution of Tenofovir[2]. A phase transfer catalyst like tetrabutylammonium

bromide (0.1-0.5 equiv) may also be added to improve reaction kinetics[4].

Esterification: Slowly add chloromethyl isopropyl carbonate (CMIC) (2.0-3.0 equiv) to the

reaction mixture. Maintain the temperature at 50-60°C and continue stirring for approximately

3-8 hours, monitoring the reaction's progress via HPLC[3][4].

Workup and Isolation: Upon completion, cool the reaction mixture. Quench the reaction by

pouring the mixture into a cold aqueous solution (e.g., ice saline) to precipitate the crude

Tenofovir Disoproxil free base[4].

Purification: Filter the crude product. The resulting solid can be purified by pulping or

recrystallization from a suitable solvent like ethyl acetate or cyclohexane to yield the

Tenofovir Disoproxil free base[3][4].
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Diagram 1: Overall synthesis workflow for Tenofovir Disoproxil Succinate.
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Stage 2: Formation of Tenofovir Disoproxil Succinate
The isolated free base is then converted to the succinate salt to potentially improve its

physicochemical properties, such as stability and manufacturability[5][6].

Experimental Protocol: Succinate Salt Formation

This is a generalized protocol for the formation of a succinate salt.

Dissolution: Dissolve the purified Tenofovir Disoproxil free base in a suitable organic solvent,

such as isopropanol or acetone.

Acid Addition: In a separate vessel, dissolve succinic acid (approximately 1.0 molar

equivalent) in the same solvent, heating gently if necessary.

Reaction and Precipitation: Add the succinic acid solution to the Tenofovir Disoproxil solution

with stirring. The Tenofovir Disoproxil Succinate salt is expected to precipitate upon mixing

or after a period of stirring, which can be enhanced by cooling the mixture.

Isolation and Drying: Isolate the precipitated solid by filtration. Wash the filter cake with a

small amount of cold solvent and dry it under vacuum at a suitable temperature (e.g., 40-

50°C) to yield the final Tenofovir Disoproxil Succinate salt.

Characterization
A thorough characterization is essential to confirm the identity, purity, and solid-state properties

of the synthesized Tenofovir Disoproxil Succinate.

Physicochemical Properties
Basic physicochemical data provides the foundational identity of the compound.
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Property Value Source

Molecular Formula C₂₃H₃₆N₅O₁₄P PubChem[7]

Molecular Weight 637.5 g/mol PubChem[7]

Parent Compound Tenofovir Disoproxil PubChem[7]

Component Compounds
Tenofovir Disoproxil, Succinic

Acid
PubChem[7]

Spectroscopic Analysis
FTIR is used to identify the functional groups present in the molecule and confirm the salt

formation. A patent for Tenofovir Disoproxil Succinate identifies several characteristic

peaks[6].

Characteristic FTIR Peaks (cm⁻¹)

634

950

1027

1255

1623

1669

1744

1759

Source: Adapted from patent WO2010142761A1[6]

UV-Visible spectroscopy is a straightforward method for the quantification of Tenofovir

Disoproxil in bulk and dosage forms. The adenine chromophore in the molecule is responsible

for its UV absorbance.

Experimental Protocol: UV-Visible Spectrophotometry
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Solvent Selection: Use methanol or distilled water as the solvent[8][9].

Standard Preparation: Prepare a stock solution of Tenofovir Disoproxil Succinate (e.g.,

100 µg/mL) by accurately weighing the substance and dissolving it in the chosen solvent.

Create a series of dilutions (e.g., 2-10 µg/mL) from the stock solution[8].

Wavelength Scan: Scan a suitable concentration (e.g., 10 µg/mL) across a wavelength range

of 200-400 nm to determine the wavelength of maximum absorbance (λmax)[8].

Analysis: Measure the absorbance of the standard solutions at the determined λmax.

Parameter Value Source

Wavelength of Max.

Absorbance (λmax)
~260 nm [8][9][10]

Typical Linearity Range 2 - 110 µg/mL [8][9][11]

Solvent Methanol or Water [8][9]

Chromatographic Analysis (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method

for determining the purity and assay of Tenofovir Disoproxil Succinate. The methods

developed for the fumarate salt are directly applicable.

Experimental Protocol: RP-HPLC Analysis

Sample Preparation: Prepare a stock solution of Tenofovir Disoproxil Succinate in the

mobile phase or a suitable diluent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

Further dilute to fall within the linearity range of the method (e.g., 60 µg/mL)[11].

Chromatographic Separation: Inject the sample solution (e.g., 20 µL) into the HPLC system.

Data Analysis: The retention time confirms the identity of the compound, while the peak area

is used to calculate the purity and assay against a reference standard.
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Parameter Typical Conditions Source

Stationary Phase (Column)
C18 (e.g., Hypersil ODS, 150 x

4.6 mm, 5 µm)
[10]

Mobile Phase
Methanol : Phosphate Buffer

(90:10 v/v) or similar
[10][11]

Flow Rate 0.8 - 1.2 mL/min [10][11]

Detection UV at 260 nm [10]

Typical Retention Time
2 - 6 minutes (highly method-

dependent)
[10][11]

Solid-State Characterization
XRPD is a powerful technique for identifying the crystalline form of the salt. Patent literature

indicates that Tenofovir Disoproxil Succinate can exist in a specific crystalline form, which

can be identified by its unique diffraction pattern[6].

DSC is used to determine the melting point and other thermal events, providing information

about the solid-state properties of the salt. While specific data for the succinate is limited,

patents note that it and other related salts can have low melting points[5][12]. For the related

fumarate salt, thermal analysis is a key characterization technique[13].
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Characterization Workflow
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Diagram 2: Logical workflow for the characterization of Tenofovir Disoproxil Succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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